

# Assessing the In Vitro Activity of Ozanimod: A Guide to Cell-Based Assays

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## Compound of Interest

Compound Name: Ozanimod

Cat. No.: B609803

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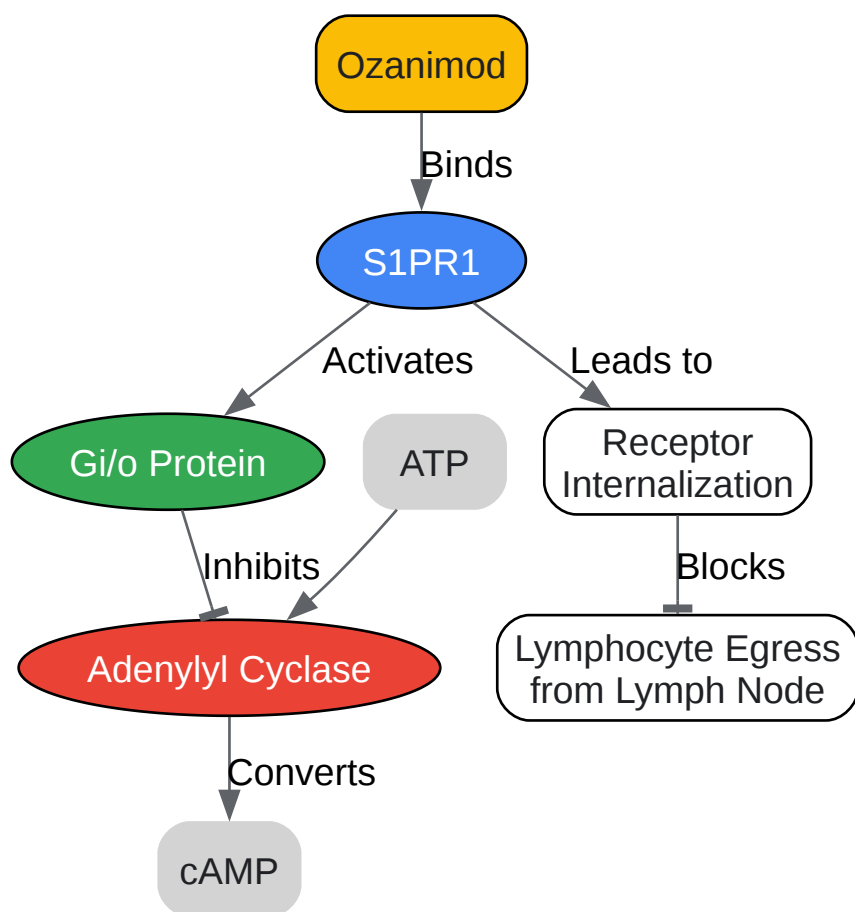
## Application Note

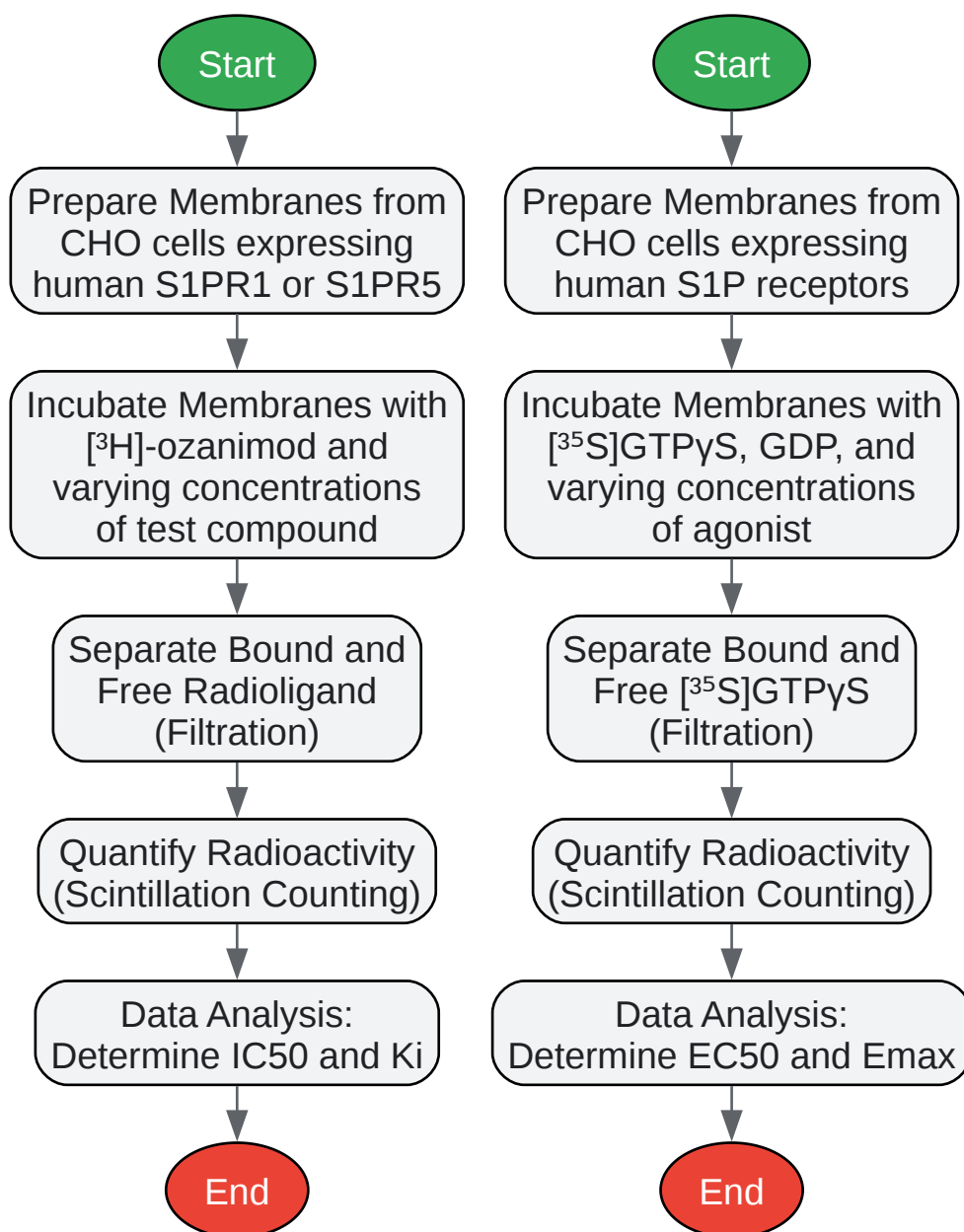
**Ozanimod** is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1PR1) and 5 (S1PR5).[1][2][3][4] Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, are primarily attributed to the functional antagonism of S1PR1 on lymphocytes.[5][6][7] This leads to the internalization of S1PR1, preventing the egress of lymphocytes from lymph nodes and thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[6][7] This document provides detailed protocols for a panel of cell-based assays designed to characterize the binding, functional activity, and downstream effects of **ozanimod** and its metabolites, enabling researchers to comprehensively evaluate its pharmacological profile.

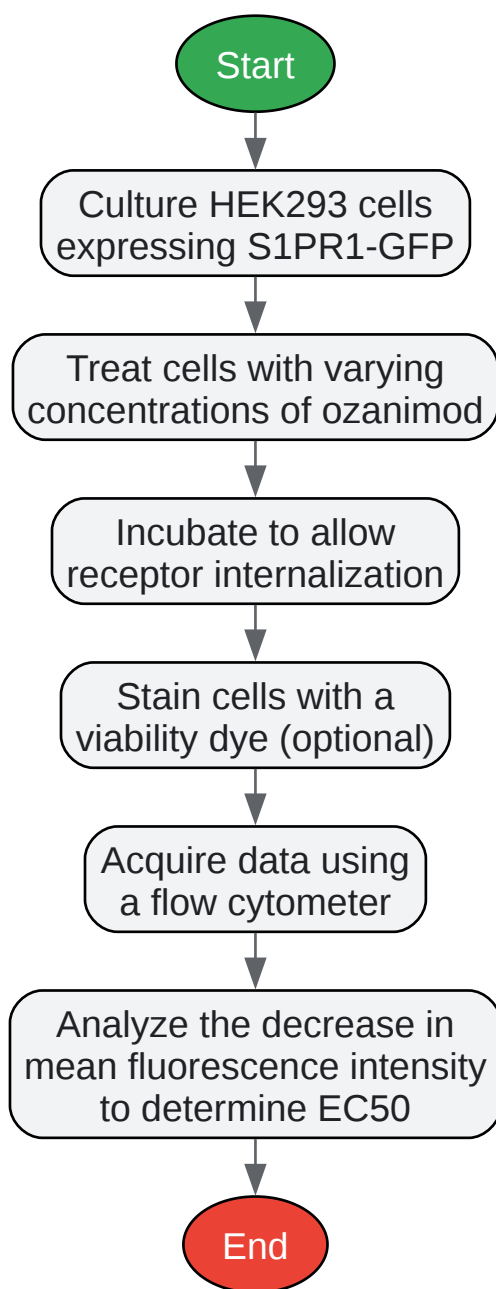
## Ozanimod's Mechanism of Action

**Ozanimod** and its major active metabolites, CC112273 and CC1084037, act as agonists at S1PR1 and S1PR5.[1][8][9][10] S1PR1 is a G protein-coupled receptor (GPCR) that primarily couples to the G $\alpha$ i subunit.[3] Agonist binding to S1PR1 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of GTP $\gamma$ S binding to the G $\alpha$ i subunit.[3][11] Persistent activation of S1PR1 by **ozanimod** leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.[6]

Signaling Pathway of **Ozanimod** at S1PR1







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